tert-Butyl-4-methylanisole

Physical Property Formulation Handling

tert-Butyl-4-methylanisole (CAS 94247-80-0, molecular formula C12H18O, MW 178.27) is a substituted anisole derivative characterized by a tert-butyl group in the para position relative to the methoxy group. It appears as a colorless to slightly yellow liquid at ambient conditions, with a boiling point in the range of 223–225 °C and a density of approximately 0.935 g/cm³.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 94247-80-0
Cat. No. B8643991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl-4-methylanisole
CAS94247-80-0
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(C)(C)C
InChIInChI=1S/C12H18O/c1-10-5-7-11(8-6-10)13-9-12(2,3)4/h5-8H,9H2,1-4H3
InChIKeySGYBIUXIZLWNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl-4-methylanisole (CAS 94247-80-0): Core Physicochemical Profile and Isomer Distinction


tert-Butyl-4-methylanisole (CAS 94247-80-0, molecular formula C12H18O, MW 178.27) is a substituted anisole derivative characterized by a tert-butyl group in the para position relative to the methoxy group . It appears as a colorless to slightly yellow liquid at ambient conditions, with a boiling point in the range of 223–225 °C and a density of approximately 0.935 g/cm³ . The compound is distinguished from its positional isomer 2-tert-butyl-4-methylanisole (CAS 43109-72-4), which exists as a solid with a melting point of 16.5 °C . Its calculated lipophilicity (XLogP3) is 4.4, and it possesses zero hydrogen bond donors, properties that influence its behavior in organic solvents and partitioning applications .

Why Substituting tert-Butyl-4-methylanisole with a Generic tert-Butyl Anisole Isomer Risks Experimental Inconsistency


Substituting tert-butyl-4-methylanisole with a closely related isomer—such as 2-tert-butyl-4-methylanisole or the mixed isomer commercial product butylated hydroxyanisole (BHA)—is scientifically invalid due to profound differences in physical state, thermodynamic stability, and reaction kinetics. Under Friedel–Crafts alkylation conditions, tert-butylanisoles undergo rapid ortho-para interconversion, but the para isomer (tert-butyl-4-methylanisole) is thermodynamically favored and exhibits distinct isomerization behavior compared to the ortho isomer [1]. Moreover, BHA is a mixture of 2- and 3-tert-butyl-4-hydroxyanisole isomers, which introduces variability in antioxidant assays and drug metabolism studies [2]. For structure–activity relationship (SAR) investigations, chromatographic method development, or synthetic route optimization, the use of a single, defined isomer is essential to ensure reproducibility and data integrity. The quantitative evidence below substantiates why this specific compound cannot be casually replaced by an in-class analog.

Quantitative Differentiation of tert-Butyl-4-methylanisole (CAS 94247-80-0) Against Closest Comparators


Physical State Divergence: Liquid vs. Solid at Ambient Temperature

tert-Butyl-4-methylanisole (CAS 94247-80-0) is a clear, colorless liquid at room temperature, whereas its positional isomer 2-tert-butyl-4-methylanisole (CAS 43109-72-4) is a solid with a melting point of 16.5 °C . This 16.5 °C difference in phase transition temperature directly impacts storage, handling, and dissolution in organic matrices. For liquid-formulation applications, the liquid state of the target compound eliminates the need for pre-heating or solvent-assisted incorporation, reducing process complexity and energy input .

Physical Property Formulation Handling

Volatility and Thermal Stability Comparison Based on Boiling Point

The boiling point of tert-butyl-4-methylanisole is reported as 223–225 °C at 760 mmHg , whereas the boiling point of the ortho isomer (2-tert-butyl-4-methylanisole) is 93–94 °C at a reduced pressure of 10 Torr . Although the ortho isomer's boiling point at atmospheric pressure is not directly available, the significant difference in reduced-pressure boiling behavior indicates that the para isomer exhibits substantially lower volatility and higher thermal stability under comparable conditions. This characteristic is advantageous for high-temperature reactions or applications where evaporative loss must be minimized.

Volatility Thermal Stability Distillation

Isomeric Purity and Lot-to-Lot Consistency vs. Commercial BHA Mixture

tert-Butyl-4-methylanisole is supplied as a single, defined para isomer with a typical purity of ≥95% (often 98–99% from reputable vendors) . In contrast, butylated hydroxyanisole (BHA) is commercially available as a mixture of two isomers—2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole—whose ratio can vary between batches [1]. This variability in isomeric composition introduces uncontrolled variation in structure–activity relationship (SAR) studies, antioxidant efficacy assessments, and chromatographic method validation. The use of a single isomer eliminates confounding batch effects and ensures reproducible experimental outcomes.

Isomeric Purity Reproducibility Analytical Standard

Lipophilicity (XLogP3 = 4.4) as a Predictor of Membrane Permeability and Partitioning Behavior

The computed XLogP3 value for tert-butyl-4-methylanisole is 4.4 . This value is significantly higher than that of unsubstituted anisole (XLogP3 ≈ 2.1) and moderately higher than 4-methylanisole (XLogP3 ≈ 2.7), indicating substantially increased lipophilicity conferred by the tert-butyl group. In the context of analogue selection for medicinal chemistry or agrochemical lead optimization, a higher LogP often correlates with enhanced membrane permeability and altered distribution volume, although it may also reduce aqueous solubility. For applications requiring partitioning into non-polar phases—such as extraction solvents, chromatographic mobile phase optimization, or lipophilic drug delivery systems—this quantified lipophilicity provides a rational basis for selection over less lipophilic anisole derivatives.

Lipophilicity LogP ADME Partition Coefficient

Synthetic Utility as a Key Intermediate in Patented Pharmaceutical Synthesis

tert-Butyl-4-methylanisole is explicitly claimed as an intermediate in the synthesis of novel oral medications for overactive bladder, as documented in patent literature [1]. The synthetic route described involves the use of this specific tert-butyl substituted anisole derivative to construct the active pharmaceutical ingredient (API) core. While many anisole derivatives are commercially available, this particular substitution pattern (para-tert-butyl, para-methoxy) confers unique electronic and steric properties that direct subsequent functionalization steps with predictable regioselectivity. Alternative isomers or unsubstituted anisole would not yield the same intermediate and would require alternative—and potentially less efficient—synthetic pathways.

Synthetic Intermediate Pharmaceutical Patent Overactive Bladder

Thermodynamic Preference for the Para Isomer Under Alkylation/Isomerization Conditions

In the AlCl₃-catalyzed isomerization of tert-butylanisoles, the ortho isomer (2-tert-butyl-4-methylanisole) undergoes relatively rapid conversion to the para isomer (tert-butyl-4-methylanisole), followed by much slower isomerization to the meta isomer [1]. The para and meta isomers further equilibrate to meta-para mixtures over extended reaction times [1]. This kinetic profile establishes tert-butyl-4-methylanisole as the thermodynamically favored product among the tert-butyl anisole isomers. For synthetic chemists aiming to maximize yield of a single isomer or to conduct reactions under thermodynamic control, this para isomer represents the most stable and accessible target.

Isomerization Thermodynamic Stability Regioselectivity Friedel-Crafts

Optimal Procurement and Application Scenarios for tert-Butyl-4-methylanisole (CAS 94247-80-0)


Synthetic Intermediate for Patented Overactive Bladder Medication

tert-Butyl-4-methylanisole is specified as a key intermediate in the patented synthetic route for a novel oral overactive bladder drug . Laboratories engaged in process development, scale-up, or generic manufacturing of this API must procure the exact para isomer to replicate the patented route and ensure regulatory compliance. Substitution with a different tert-butyl anisole isomer would necessitate revalidation of the entire synthetic pathway and could jeopardize patent claims.

Non-Polar Extraction Solvent and Chromatographic Mobile Phase Modifier

With a high XLogP3 value of 4.4 , tert-butyl-4-methylanisole exhibits strong lipophilicity, making it an effective component in non-polar extraction solvents for hydrophobic analytes or as a mobile phase modifier in reversed-phase HPLC separations. Its liquid state at room temperature facilitates easy handling and mixing, while its low volatility (boiling point 223–225 °C) minimizes evaporative loss during prolonged chromatographic runs .

Structure–Activity Relationship (SAR) Studies on tert-Butyl Substituted Aromatics

For medicinal chemistry and chemical biology programs investigating the effect of tert-butyl substitution on bioactivity, the single-isomer nature of tert-butyl-4-methylanisole (purity ≥95%) eliminates the confounding influence of isomeric mixtures . This is particularly critical when evaluating subtle differences in target binding, cellular permeability, or metabolic stability. The defined lipophilicity (LogP = 4.4) and lack of hydrogen bond donors provide a clean baseline for computational and experimental SAR comparisons .

Thermodynamic Isomerization Studies and Catalytic Reaction Optimization

As the thermodynamically favored product of tert-butylanisole isomerization under AlCl₃ catalysis , tert-butyl-4-methylanisole serves as a model substrate for investigating catalyst selectivity, reaction kinetics, and equilibration phenomena in Friedel–Crafts chemistry. Its well-defined isomerization behavior—rapid conversion of ortho to para, slow conversion of para to meta—makes it a valuable probe for mechanistic studies and for optimizing reaction conditions toward high para-selectivity .

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